Cas no 529-37-3 (Quinolin-4(1H)-one)
Quinolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- Quinolin-4(1H)-one
- 1H-quinolin-4-one
- 4(1H)-Quinolinone
- 4-hydroxyquinoline
- 4-Hydroxy-quinoline
- 1,4-Dihydro-4-quinolinone
- 1H-4-Oxoquinoline
- 4(1H)-Quinolone(6CI,7CI,8CI)
- 4-Quinolone
- g-Quinolone
- NSC 263800
- Quinolin-4-ol
- 4-Quinolinol
- Kynurine
- Quinoline, 4-hydroxy-
- 4-hydroxy quinoline
- 4-Chinolinol
- 4-Hydroxy-1-azanaphthalene
- M1O131WXFO
- PMZDQRJGMBOQBF-UHFFFAOYSA-N
- 4-HYDROXYQUINOLINE (4-QUINOLINOL)
- 3kpu
- 4(1H)-quinolone
- 1H-quinoline-4one
- zlchem 205
- PubChem7559
- 4-Quinoli
- NSC 3183
- 4-Quinolinol, 98%
- 4-Quinolinol (8CI,9CI)
- NSC3183
- SY105850
- F0266-1090
- AC-516
- AM81187
- BRN 1524969
- NS00034582
- EINECS 210-268-2
- SCHEMBL10031
- CCRIS 4329
- NSC263800
- AKOS000277429
- 529-37-3
- HYDROXYQUINOLINE, 4-
- CHEMBL1232567
- HY-59208
- KUC100207
- EN300-54449
- InChI=1/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11
- W-105189
- SB67475
- BDBM14321
- FT-0712331
- AM20061372
- AS-10846
- BCP27058
- CHEBI:15815
- AB4075
- AKOS005738113
- Z818727120
- 4,5-Dichloro-3-thiophenecarboxylicacid
- 1,4-dihydroquinolin-4-one
- 4-OXO-1,4-DIHYDROQUINOLINE
- Q0029
- J-512661
- CS-D1012
- J-650306
- UNII-M1O131WXFO
- MFCD00006777
- CHEBI:155900
- 4-Oxoquinoline
- MFCD00956391
- FT-0618750
- PB43148
- 611-36-9
- NSC-3183
- NSC-263800
- DTXSID50209980
- KUC100207N
- SY002846
- A8493
- EU-0033653
- C06343
- Q27098240
- Oprea1_521432
- STL129466
- DA-05172
- STL445698
- ALBB-019954
- NSC 263800; ?-Quinolone
- DB-031602
- 1,4-Dihydro-4-quinolinone; 1H-4-Oxoquinoline; 1H-Quinolin-4-one; 4-Quinolone;
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- MDL: MFCD00956391
- Inchi: 1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
- InChI Key: PMZDQRJGMBOQBF-UHFFFAOYSA-N
- SMILES: O=C1C=CNC2C=CC=CC=21
- BRN: 1524969
Computed Properties
- Exact Mass: 145.05281
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Pale yellow and off white crystal powder
- Density: 1.188g/cm3
- Melting Point: 200-202 °C(lit.)
- Boiling Point: 261.5°C at 760 mmHg
- Flash Point: 122.3ºC
- Refractive Index: 1.595
- PSA: 29.1
- LogP: 1.52810
Quinolin-4(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- RTECS:VC4070000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
Quinolin-4(1H)-one Pricemore >>
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| Alichem | A189003913-500g |
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¥565.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q303900-25g |
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529-37-3 | ≥95% | 25g |
¥192.90 | 2023-09-01 | |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT917-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT917-20g |
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| TRC | Q990023-50mg |
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Quinolin-4(1H)-one Suppliers
Quinolin-4(1H)-one Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Quinolin-4(1H)-one
Quinolin-4(1H)-one (CAS No. 529-37-3): An Overview of Its Chemical Properties, Applications, and Recent Research Developments
Quinolin-4(1H)-one (CAS No. 529-37-3) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as 4-hydroxyquinoline or 4-quinolone, is characterized by its unique molecular structure, which consists of a quinoline ring with a ketone group at the 4-position. The quinolin-4(1H)-one scaffold serves as a fundamental building block in the synthesis of various biologically active compounds and has been extensively studied for its potential therapeutic applications.
The chemical structure of quinolin-4(1H)-one is represented by the molecular formula C9H7NO2. It is a white crystalline solid with a melting point of approximately 168°C. The compound exhibits excellent thermal stability and solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it an ideal candidate for various chemical reactions and biological assays.
In the realm of pharmaceutical research, quinolin-4(1H)-one derivatives have shown promising activity in several therapeutic areas. For instance, recent studies have highlighted the potential of quinolin-4(1H)-one derivatives as potent inhibitors of various enzymes and receptors. One notable example is their use as inhibitors of the enzyme carbonic anhydrase (CA), which plays a crucial role in maintaining acid-base balance in the body. Research published in the *Journal of Medicinal Chemistry* has demonstrated that certain quinolin-4(1H)-one derivatives exhibit high selectivity and potency against specific isoforms of CA, making them potential candidates for the treatment of glaucoma and other conditions associated with elevated intraocular pressure.
Beyond enzyme inhibition, quinolin-4(1H)-one derivatives have also been explored for their anti-inflammatory properties. A study published in *Bioorganic & Medicinal Chemistry Letters* reported that a series of quinolin-4(1H)-one derivatives exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that quinolin-4(1H)-one derivatives could be developed into novel anti-inflammatory drugs for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to their therapeutic applications, quinolin-4(1H)-one derivatives have found use in materials science due to their unique optical and electronic properties. For example, certain quinolin-4(1H)-one derivatives have been incorporated into organic light-emitting diodes (OLEDs) to enhance their efficiency and stability. Research published in *Advanced Materials* has shown that these compounds can serve as effective electron transport materials, improving the performance of OLED devices.
The synthetic versatility of quinolin-4(1H)-one has also been leveraged in the development of new materials for energy storage applications. A study published in *Chemistry of Materials* reported that quinolin-4(1H)-one derivatives can be used as cathode materials in lithium-ion batteries, offering high capacity and excellent cycling stability. These findings highlight the potential of quinolin-4(1H)-one derivatives to contribute to the advancement of sustainable energy technologies.
In conclusion, quinolin-4(1H)-one (CAS No. 529-37-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and versatile properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its biological activities and material properties, quinolin-4(1H)-one is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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